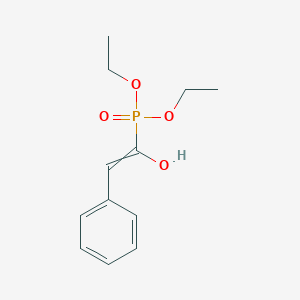
3-tert-Butyl-1,2,4,5-tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyl-1,2,4,5-tetrazine is an organic compound belonging to the class of tetrazines, which are heterocyclic compounds containing a six-membered ring with four nitrogen atoms. This compound is characterized by the presence of a tert-butyl group attached to the third position of the tetrazine ring. It is known for its high reactivity and is widely used in various fields of chemical research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-1,2,4,5-tetrazine typically involves the reaction of tert-butyl hydrazine with nitriles under acidic conditions. One common method includes the cyclization of tert-butyl hydrazine with nitriles in the presence of a strong acid such as hydrochloric acid. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the tetrazine ring.
Another method involves the oxidative nitration of cyclic hydrazines, followed by dehydration in an acidic medium.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors has also been explored to improve efficiency and scalability. The choice of solvents, temperature, and reaction time are critical factors in optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-Butyl-1,2,4,5-tetrazine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrazine oxides.
Reduction: Reduction reactions can convert the tetrazine ring to dihydrotetrazines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the tetrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include tetrazine oxides, dihydrotetrazines, and various substituted tetrazines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-tert-Butyl-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is employed in bioorthogonal chemistry for labeling and imaging biological molecules due to its high reactivity and selectivity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Wirkmechanismus
The mechanism by which 3-tert-Butyl-1,2,4,5-tetrazine exerts its effects involves its ability to undergo rapid and selective reactions with various substrates. The tetrazine ring can participate in cycloaddition reactions, forming stable adducts with alkenes and alkynes. This reactivity is exploited in bioorthogonal chemistry, where the compound can label biomolecules without interfering with biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-tert-Butyl-1,2,4-triazine: Similar in structure but contains one less nitrogen atom.
3-tert-Butyl-1,2,4,5-tetrazole: Contains a five-membered ring with four nitrogen atoms.
3-tert-Butyl-1,2,4,5-tetrazine-1-oxide: An oxidized form of the parent compound.
Uniqueness
This compound is unique due to its high reactivity and selectivity in bioorthogonal reactions. Its ability to form stable adducts with a wide range of substrates makes it a valuable tool in chemical biology and materials science .
Eigenschaften
CAS-Nummer |
78114-01-9 |
|---|---|
Molekularformel |
C6H10N4 |
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
3-tert-butyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C6H10N4/c1-6(2,3)5-9-7-4-8-10-5/h4H,1-3H3 |
InChI-Schlüssel |
ZJDXIBPNLATSMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN=CN=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


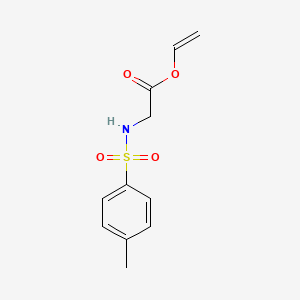

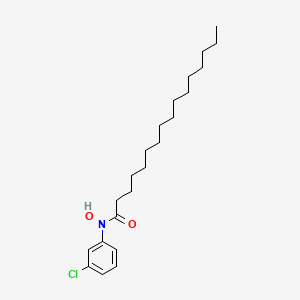
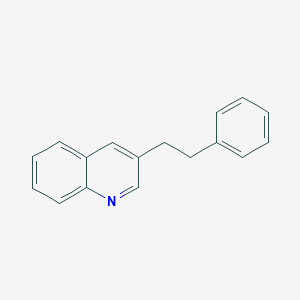

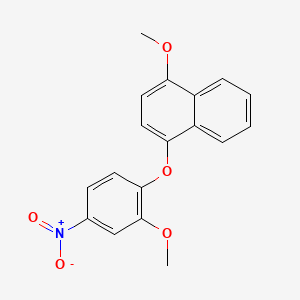
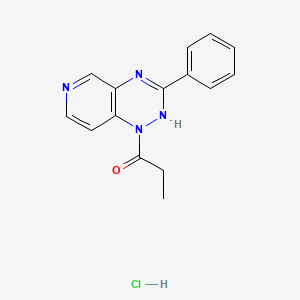
![1-[4-(Iodomethyl)phenyl]azetidin-2-one](/img/structure/B14431241.png)
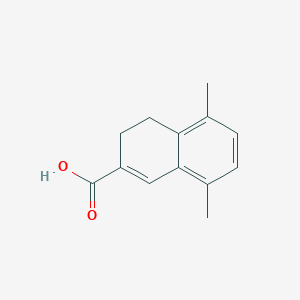

![2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine](/img/structure/B14431257.png)
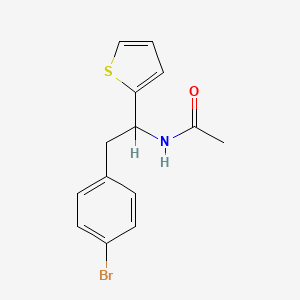
![Benzene, [(S)-(1-methylethyl)sulfinyl]-](/img/structure/B14431270.png)
